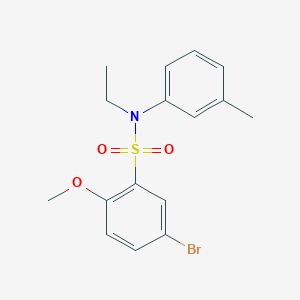![molecular formula C13H15NO2 B7546813 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one, also known as norharmanone, is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plants, including tobacco, coffee, and tea. Norharmanone has attracted attention from researchers due to its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. Norharmanone has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Norharmanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be useful in the treatment of various types of cancer. Norharmanone has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norharmanone has several advantages for lab experiments, including its availability and ease of synthesis. However, its low solubility in water and its potential cytotoxicity at high concentrations may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its mechanism of action and its potential as a therapeutic agent. Additionally, further studies are needed to determine its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
Norharmanone can be synthesized through various methods, including the condensation of tryptamine with acetaldehyde and the oxidation of norharmane. One of the most common methods for synthesizing 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one is through the condensation of tryptamine with acetaldehyde in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
Norharmanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Norharmanone has also been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-12-8-11(15)16-13(12,2)14(3)10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZXOABUDPAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)OC1(N(C3=CC=CC=C23)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
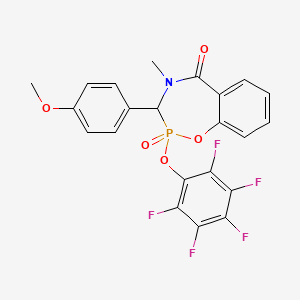
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
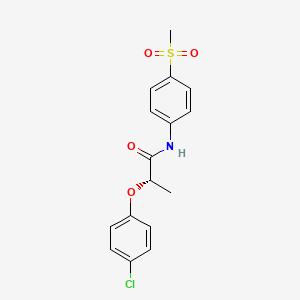
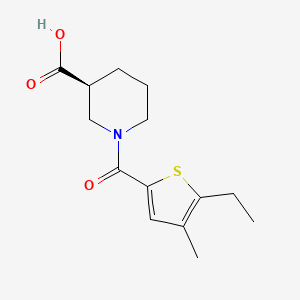
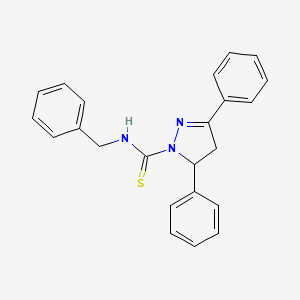
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)



